N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}-2-methylpropanamide
N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}-2-methylpropanamide
Brand Name:
Vulcanchem
CAS No.:
847480-28-8
VCID:
VC0495393
InChI:
InChI=1S/C17H17N3O3S/c1-11(2)17(21)19-13-7-5-6-12(10-13)18-16-14-8-3-4-9-15(14)24(22,23)20-16/h3-11H,1-2H3,(H,18,20)(H,19,21)
SMILES:
CC(C)C(=O)NC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Molecular Formula:
C17H17N3O3S
Molecular Weight:
343.4g/mol
N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}-2-methylpropanamide
CAS No.: 847480-28-8
Main Products
VCID: VC0495393
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4g/mol
CAS No. | 847480-28-8 |
---|---|
Product Name | N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}-2-methylpropanamide |
Molecular Formula | C17H17N3O3S |
Molecular Weight | 343.4g/mol |
IUPAC Name | N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]-2-methylpropanamide |
Standard InChI | InChI=1S/C17H17N3O3S/c1-11(2)17(21)19-13-7-5-6-12(10-13)18-16-14-8-3-4-9-15(14)24(22,23)20-16/h3-11H,1-2H3,(H,18,20)(H,19,21) |
Standard InChIKey | ZITLBQKYAQGDKK-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)NC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES | CC(C)C(=O)NC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
PubChem Compound | 2978564 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume